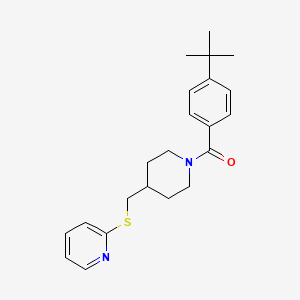![molecular formula C15H14N2O5 B2844993 N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034254-82-3](/img/structure/B2844993.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound characterized by the presence of bifuran and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the bifuran scaffold: : Starting from furfural, a multi-step synthesis including aldehyde condensation, cyclization, and oxidation is employed to generate the [2,3'-bifuran] moiety.
Acetamide linkage formation: : The acetamide group is introduced via an acylation reaction, using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with pyrrolidine derivative: : The final step involves coupling the bifuran derivative with a pyrrolidine-2,5-dione moiety under amide bond-forming conditions, often using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route, albeit optimized for scalability and cost-effectiveness. Catalysts and automated reaction systems are employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The bifuran moiety can be oxidized to generate quinone-like structures.
Reduction: : Reduction of the bifuran moiety typically leads to dihydrofuran derivatives.
Substitution: : The acetamide group can be involved in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as KMnO4, H2O2, or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: : Nucleophiles like amines or alcohols under basic conditions, often using a catalytic amount of a base such as NaH or K2CO3.
Major Products Formed
Oxidation products: : Bifuran-quinone derivatives.
Reduction products: : Dihydro-bifuran derivatives.
Substitution products: : N-substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is utilized as a building block in organic synthesis due to its unique bifuran and acetamide functionalities. It serves as a precursor for the synthesis of more complex heterocyclic compounds and polymers.
Biology
In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and proteins. Its bifuran moiety is thought to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Pharmacologically, this compound has been investigated for its antimicrobial and anticancer properties. Its ability to disrupt cellular processes in pathogens and cancer cells highlights its therapeutic potential.
Industry
In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials, including high-performance polymers and coatings.
Mecanismo De Acción
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects through several mechanisms:
Enzyme Inhibition: : It binds to active sites of enzymes, inhibiting their activity. This has been observed in various enzymes involved in metabolic pathways.
Interaction with Biomolecules: : The bifuran moiety interacts with nucleic acids and proteins, disrupting their normal function.
Cellular Pathways: : It can interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-furylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
N-(2-furylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide stands out due to its bifuran configuration, which provides unique reactivity and interaction profiles. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-1-2-12(22-11)10-5-6-21-9-10/h1-2,5-6,9H,3-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULDHVRVSCTEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
sulfamoyl}benzoate](/img/structure/B2844910.png)



![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2844919.png)

![2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2844921.png)
![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)

![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)
![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)
